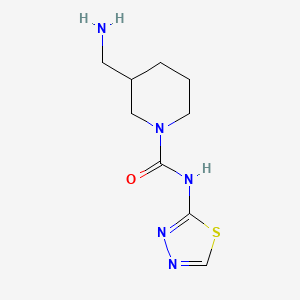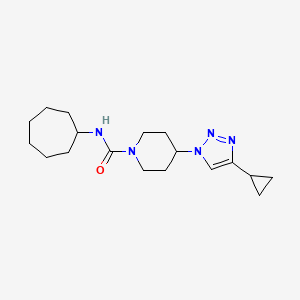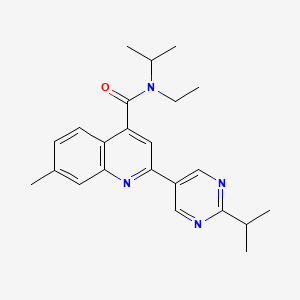amino]butan-1-ol](/img/structure/B5902583.png)
2-[[4-(1H-pyrazol-1-yl)benzyl](3-thienylmethyl)amino]butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[4-(1H-pyrazol-1-yl)benzyl](3-thienylmethyl)amino]butan-1-ol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as PTBA and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of PTBA is not fully understood. However, it has been proposed that PTBA inhibits the activity of the enzyme lysine-specific demethylase 1 (LSD1). LSD1 is involved in the regulation of gene expression and its inhibition can lead to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects:
PTBA has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the migration and invasion of cancer cells. PTBA has also been found to reduce inflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of PTBA is its high specificity towards LSD1. This makes it a useful tool for studying the role of LSD1 in various biological processes. However, PTBA has some limitations as well. It is not very soluble in water, which can make it difficult to use in certain experiments. It also has a short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on PTBA. One area of research is the development of more potent and selective LSD1 inhibitors based on the structure of PTBA. Another area of research is the investigation of the role of LSD1 in other biological processes, such as neurodegenerative diseases and cardiovascular diseases. Additionally, the potential use of PTBA in combination with other cancer therapies is an area of interest for future research.
Conclusion:
In conclusion, PTBA is a chemical compound that has been extensively studied for its potential applications in scientific research, particularly in cancer therapy. Its mechanism of action is not fully understood, but it has been found to inhibit the activity of LSD1, leading to the activation of tumor suppressor genes and the inhibition of oncogenes. PTBA has various biochemical and physiological effects and has both advantages and limitations for lab experiments. There are several future directions for research on PTBA, including the development of more potent and selective LSD1 inhibitors and the investigation of its potential use in combination with other cancer therapies.
Métodos De Síntesis
The synthesis of PTBA involves the reaction of 4-(1H-pyrazol-1-yl)benzyl chloride with 3-thienylmethylamine in the presence of a base. The resulting product is then treated with butanal and an acid catalyst to obtain PTBA in high yield.
Aplicaciones Científicas De Investigación
PTBA has been extensively studied for its potential applications in scientific research. One of the major areas of research is cancer therapy. PTBA has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
2-[(4-pyrazol-1-ylphenyl)methyl-(thiophen-3-ylmethyl)amino]butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c1-2-18(14-23)21(13-17-8-11-24-15-17)12-16-4-6-19(7-5-16)22-10-3-9-20-22/h3-11,15,18,23H,2,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTSYZYVECSWSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)N(CC1=CC=C(C=C1)N2C=CC=N2)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-isobutyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B5902506.png)


![2-isopropyl-5-{[4-(4-pyridin-2-yl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}pyrimidine](/img/structure/B5902519.png)
![[(3-{[3-(2,3-dimethoxyphenyl)pyrrolidin-1-yl]carbonyl}phenyl)amino]acetic acid](/img/structure/B5902522.png)
![N-cyclopentyl-N'-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]succinamide](/img/structure/B5902532.png)
![2,6-dimethoxy-N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]pyrimidine-4-carboxamide](/img/structure/B5902534.png)
![2,2,6,6-tetramethyl-4-{2-oxo-2-[4-(4-propyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]ethyl}piperidine trifluoroacetate](/img/structure/B5902541.png)
![N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea](/img/structure/B5902550.png)
amine](/img/structure/B5902553.png)
amine](/img/structure/B5902566.png)
![N-(2-methoxyethyl)-1-methyl-N-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}piperidin-4-amine](/img/structure/B5902588.png)
![2-(1-isopropyl-1H-pyrazol-4-yl)-4-[(2-methylpyrrolidin-1-yl)carbonyl]quinoline](/img/structure/B5902594.png)